Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-
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Overview
Description
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-: is a chiral heterocyclic compound that features both pyridine and oxazole rings The compound’s structure includes a pyridine ring substituted with a 2-oxazolyl group, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components, such as in the [4 + 2] cycloaddition reactions . Another method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as those involving nickel or palladium catalysts, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced oxazole derivatives, and substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle.
Oxazole: A five-membered ring containing nitrogen and oxygen.
Dihydropyridine: A reduced form of pyridine with significant biological activity.
Uniqueness
Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)- is unique due to its chiral nature and the combination of pyridine and oxazole rings. This structural uniqueness imparts specific chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-propan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)10-7-14-11(13-10)9-5-3-4-6-12-9/h3-6,8,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJLSASJWIYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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